2-[(4-chlorophenyl)sulfanyl]-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}acetamide
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Overview
Description
2-[(4-chlorophenyl)sulfanyl]-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}acetamide is a complex organic compound with a molecular formula of C20H18ClN3O5S2 This compound is known for its unique chemical structure, which includes a chlorophenyl group, a sulfanyl group, and a methylpyrimidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-chlorophenyl)sulfanyl]-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}acetamide typically involves multiple steps. One common method includes the reaction of 4-chlorophenylthiol with 4-methylpyrimidin-2-ylamine in the presence of a suitable catalyst. This is followed by the acylation of the resulting intermediate with acetic anhydride under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing advanced techniques such as continuous flow reactors and automated synthesis systems. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-[(4-chlorophenyl)sulfanyl]-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(4-chlorophenyl)sulfanyl]-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(4-chlorophenyl)sulfanyl]-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}acetamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound may also interfere with cellular signaling pathways, leading to altered cellular functions and responses .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-{2-[(4-chlorophenyl)sulfanyl]phenyl}acetamide
- N-[4-({4-[(4-Chlorophenyl)sulfamoyl]phenyl}sulfamoyl)phenyl]acetamide
Uniqueness
Compared to similar compounds, 2-[(4-chlorophenyl)sulfanyl]-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}acetamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its specific structure allows for targeted interactions with enzymes and other biological molecules, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4O3S2/c1-13-10-11-21-19(22-13)24-29(26,27)17-8-4-15(5-9-17)23-18(25)12-28-16-6-2-14(20)3-7-16/h2-11H,12H2,1H3,(H,23,25)(H,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFCBRBWENDOHLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CSC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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